molecular formula C21H23BrN4O3S2 B2505295 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 391227-74-0

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2505295
CAS No.: 391227-74-0
M. Wt: 523.46
InChI Key: CRERADOZHQXUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H23BrN4O3S2 and its molecular weight is 523.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Evaluation and Docking Studies

A study focused on the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are known for their significant biological properties. These compounds were evaluated for their anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The study found that most of the synthesized compounds exhibited promising anticancer activity, with some showing GI50 values comparable to that of the standard drug Adriamycin. Molecular docking studies were performed to predict the mechanism of action, and a computational study was conducted to predict the compounds' ADMET properties, indicating good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial and Antifungal Activities

Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of 1,3,4-thiadiazoles, revealed their sensitivity to both Gram-positive and Gram-negative bacteria. Moreover, these compounds exhibited antifungal activity against Candida albicans, identifying a particular compound with high antimicrobial activity for further studies (Sych et al., 2019).

Synthesis and Biological Activity of Triazolo Thiadiazole Derivatives

Another study reported the synthesis of heterocyclic compounds derived from triazolo thiadiazole, characterized by spectral studies. These compounds were evaluated for antibacterial and antifungal activities against various bacteria and fungi, showcasing the potential of thiadiazole derivatives in developing new antimicrobial agents (Patel & Patel, 2015).

Photosensitizer for Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole benzamide groups were explored for their use as photosensitizers in photodynamic therapy. These derivatives showed excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Nematocidal Activity of Oxadiazole Derivatives

A study synthesized oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, evaluating their nematocidal activities. Some compounds showed promising activity against the pine wood nematode, Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRERADOZHQXUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.